molecular formula C19H14N2O2 B5377745 N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide

N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide

Cat. No. B5377745
M. Wt: 302.3 g/mol
InChI Key: XGIRGOSFIFVMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It has been extensively studied for its potential use in treating various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.

Mechanism of Action

N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide selectively activates the α7 nAChR, which is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of this receptor leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in these processes.
Biochemical and physiological effects:
Activation of the α7 nAChR by N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide has been shown to have various biochemical and physiological effects. These include improving cognitive function, reducing inflammation, and regulating intestinal function. It has also been shown to have neuroprotective effects and to promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide has several advantages for use in lab experiments. It is highly selective for the α7 nAChR, which reduces the risk of off-target effects. It is also relatively stable and can be easily synthesized. However, it has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to understand its mechanism of action and to optimize its pharmacological properties for use in clinical settings.

Synthesis Methods

N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide can be synthesized using a multi-step process involving the reaction of naphtho[2,1-b]furan-2-carboxylic acid with pyridine-2-carboxaldehyde, followed by reduction and purification steps. The final product is a white crystalline powder that is soluble in ethanol and DMSO.

Scientific Research Applications

N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide has been extensively studied for its potential therapeutic uses in various diseases. In Alzheimer's disease, it has shown promise in improving cognitive function and reducing the accumulation of beta-amyloid plaques in the brain. In schizophrenia, it has been shown to improve cognitive function and reduce negative symptoms. In inflammatory bowel disease, it has been shown to reduce inflammation and improve intestinal function.

properties

IUPAC Name

N-(pyridin-2-ylmethyl)benzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-19(21-12-14-6-3-4-10-20-14)18-11-16-15-7-2-1-5-13(15)8-9-17(16)23-18/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIRGOSFIFVMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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